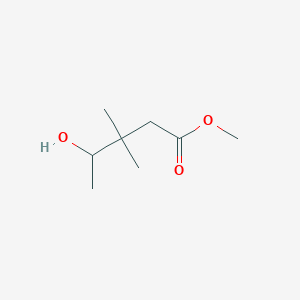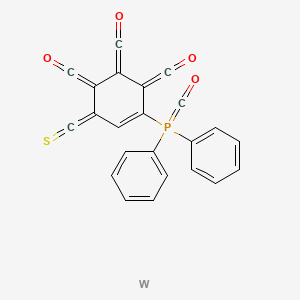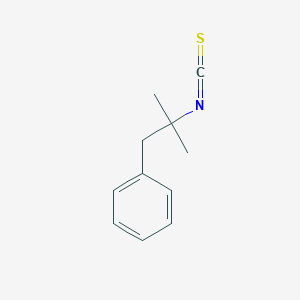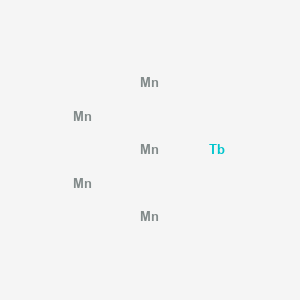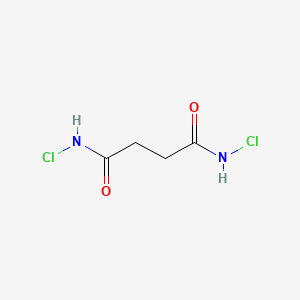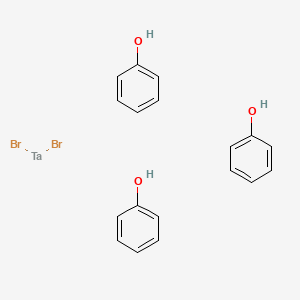
Phenol--dibromotantalum (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenol–dibromotantalum (3/1) typically involves the reaction of phenol with a tantalum bromide precursor under controlled conditions. One common method is to react phenol with tantalum pentabromide (TaBr5) in an inert solvent such as toluene or dichloromethane. The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the coordination complex. The reaction can be represented as follows:
3C6H5OH+TaBr5→(C6H5OH)3TaBr2+3HBr
Industrial Production Methods
Industrial production of phenol–dibromotantalum (3/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
Phenol–dibromotantalum (3/1) can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The tantalum center can be reduced under specific conditions to form lower oxidation state tantalum compounds.
Substitution: The bromine atoms in dibromotantalum can be substituted with other ligands such as chloride or alkoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange reactions can be carried out using reagents like sodium chloride (NaCl) or sodium alkoxides (NaOR).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Lower oxidation state tantalum compounds.
Substitution: Tantalum complexes with different ligands.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other tantalum-containing compounds and coordination complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in catalysis and materials science for the development of advanced materials and catalysts.
作用機序
The mechanism of action of phenol–dibromotantalum (3/1) involves the coordination of phenol molecules to the tantalum center. The phenol ligands can interact with various molecular targets through hydrogen bonding and π-π interactions. The tantalum center can participate in redox reactions and facilitate electron transfer processes. The overall mechanism depends on the specific application and the molecular environment in which the compound is used.
類似化合物との比較
Phenol–dibromotantalum (3/1) can be compared with other similar compounds such as:
Phenol–dichlorotantalum (3/1): Similar coordination compound with chlorine atoms instead of bromine.
Phenol–dibromoniobium (3/1): Similar coordination compound with niobium instead of tantalum.
Phenol–dibromovanadium (3/1): Similar coordination compound with vanadium instead of tantalum.
Uniqueness
Phenol–dibromotantalum (3/1) is unique due to the specific combination of phenol and dibromotantalum, which imparts distinct chemical properties and reactivity. The presence of bromine atoms and the tantalum center provides unique opportunities for redox chemistry and coordination interactions, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
65924-08-5 |
|---|---|
分子式 |
C18H18Br2O3Ta |
分子量 |
623.1 g/mol |
IUPAC名 |
dibromotantalum;phenol |
InChI |
InChI=1S/3C6H6O.2BrH.Ta/c3*7-6-4-2-1-3-5-6;;;/h3*1-5,7H;2*1H;/q;;;;;+2/p-2 |
InChIキー |
SVEVLUULBUFNHS-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Br[Ta]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



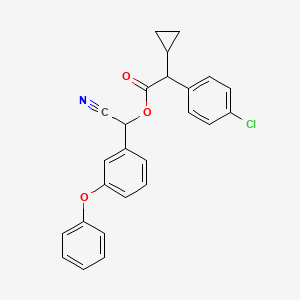
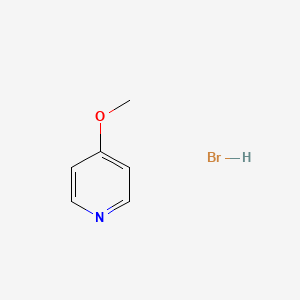
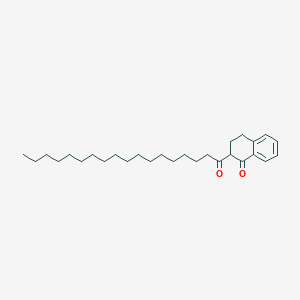
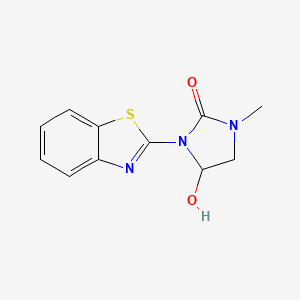
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
